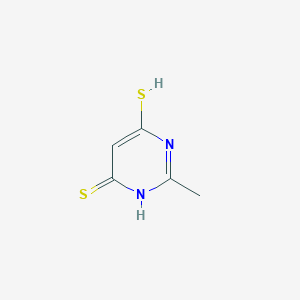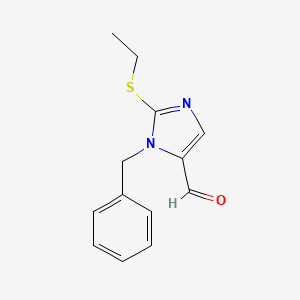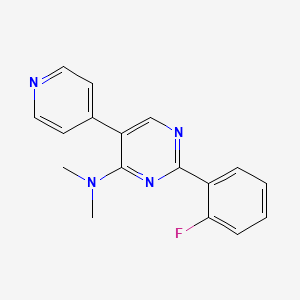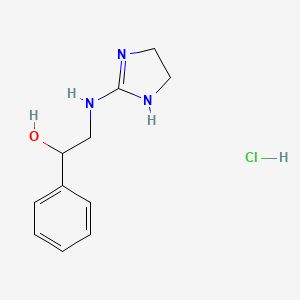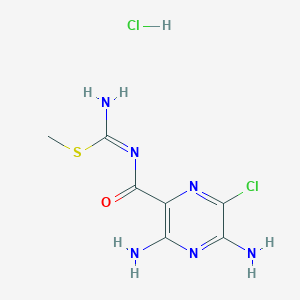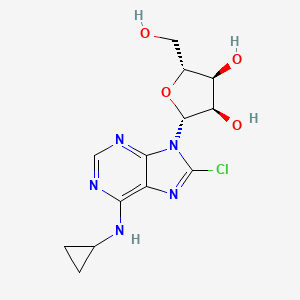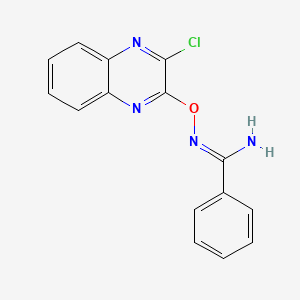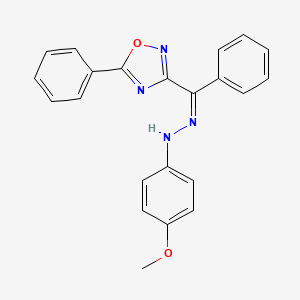
3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a hydrazone linkage and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole typically involves the reaction of hydrazones with appropriate reagents to form the oxadiazole ring. One common method involves the condensation of 4-methoxyphenylhydrazine with benzaldehyde to form the hydrazone intermediate. This intermediate is then cyclized with a suitable reagent, such as acetic anhydride, to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted phenyl or methoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylhydrazine: A precursor in the synthesis of the target compound.
Benzaldehyde: Another precursor used in the synthesis.
1,2,4-Oxadiazole: The core structure shared by the target compound.
Uniqueness
3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
80815-85-6 |
|---|---|
Molekularformel |
C22H18N4O2 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
4-methoxy-N-[(Z)-[phenyl-(5-phenyl-1,2,4-oxadiazol-3-yl)methylidene]amino]aniline |
InChI |
InChI=1S/C22H18N4O2/c1-27-19-14-12-18(13-15-19)24-25-20(16-8-4-2-5-9-16)21-23-22(28-26-21)17-10-6-3-7-11-17/h2-15,24H,1H3/b25-20- |
InChI-Schlüssel |
WTAMAFUULWNDDK-QQTULTPQSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N/N=C(/C2=CC=CC=C2)\C3=NOC(=N3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)NN=C(C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



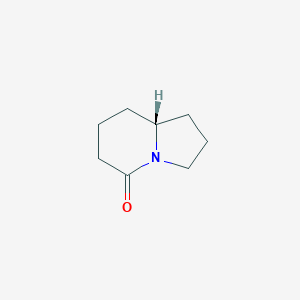
![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)

